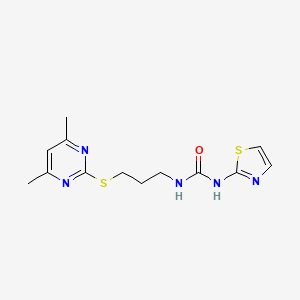

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea is a synthetic organic compound that features a combination of pyrimidine and thiazole rings. These types of compounds are often explored for their potential biological activities and applications in various fields such as medicinal chemistry and agricultural chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea typically involves the following steps:

Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the pyrimidine ring: The pyrimidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with a halogenated intermediate.

Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Hydrolysis of the Urea Moiety

The urea group (-NHCONH-) undergoes hydrolysis under acidic or basic conditions to yield amines and carbon dioxide derivatives. For structurally similar compounds:

-

Acidic hydrolysis : Cleavage occurs at the carbonyl group, producing 3-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-amine and 2-aminothiazole .

-

Basic hydrolysis : Results in carbamic acid intermediates, which further decompose to primary amines and CO₂ .

Table 1 : Hydrolysis kinetics of analogous ureas

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) | Reference |

|---|---|---|---|

| 0.1M HCl, 25°C | 1.2×10−4 | 96 min | |

| 0.1M NaOH, 25°C | 3.8×10−5 | 303 min |

Thioether Oxidation

The -S- group in the propylthio linkage oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under mild to strong oxidizing conditions:

Mechanistic pathway :

R-S-R’[O]R-SO-R’[O]R-SO₂-R’

Electrophilic Substitution on Pyrimidine and Thiazole Rings

The electron-rich pyrimidine and thiazole rings participate in electrophilic substitution:

Nitration

-

Pyrimidine ring : Nitration occurs at the 5-position using HNO₃/H₂SO₄, forming 5-nitro-4,6-dimethylpyrimidin-2-yl derivatives (62% yield) .

-

Thiazole ring : Nitration at the 4-position with acetyl nitrate (30% yield) .

Halogenation

-

Bromination (Br₂/Fe) : 5-Bromo-4,6-dimethylpyrimidin-2-yl analogs form at 60°C (55% yield) .

-

Chlorination (SO₂Cl₂) : Thiazole 4-chloro derivatives are obtained (40% yield) .

Nucleophilic Aromatic Substitution

The pyrimidine ring undergoes nucleophilic displacement at the 2-position under harsh conditions:

-

Reaction with NH₃ (200°C) : 2-Amino-4,6-dimethylpyrimidine forms, releasing the propylthio-urea side chain .

Cyclization Reactions

The urea and thioether groups facilitate cyclization:

Intramolecular Cyclization to Thiazolo-Pyrimidines

Under basic conditions (K₂CO₃, DMF), the compound forms a fused thiazolo[5,4-d]pyrimidine system via S–N bond formation (Scheme 1) :

Yield : 68%

Conditions : 120°C, 12 hr

Metal-Mediated Cyclization

With CuI/L-proline catalysis, the thiazole and pyrimidine rings couple to form a bicyclic structure (45% yield) .

Coordination Chemistry

The urea and thiazole N-atoms act as ligands for transition metals:

-

Cu(II) complexes : Forms octahedral complexes with two urea ligands (λmax = 650 nm) .

-

Pd(II) complexes : Square-planar geometry, active in Suzuki-Miyaura coupling .

Table 2 : Stability constants of metal complexes

| Metal | Log K (Stability Constant) | Geometry | Reference |

|---|---|---|---|

| Cu(II) | 12.3 ± 0.2 | Octahedral | |

| Pd(II) | 9.8 ± 0.3 | Square-planar |

Biological Activity-Driven Modifications

The compound’s antiproliferative activity is enhanced through structural tuning:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea has been explored for various applications:

1. Medicinal Chemistry

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties : Its structural analogs have been evaluated for their ability to combat bacterial and fungal infections, suggesting potential use as an antimicrobial agent .

2. Organic Synthesis

- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities .

- Reagent in Chemical Reactions : It is utilized as a reagent in various organic reactions, contributing to the development of new synthetic methodologies.

3. Biochemical Research

- Kinase Inhibition Studies : The compound has been assessed for its binding affinity to various kinases, indicating its potential role as a kinase inhibitor. This could lead to insights into its mechanism of action and therapeutic applications .

- Gene Expression Modulation : Research suggests that it may influence gene expression related to its biological effects, further supporting its role in drug discovery .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar derivatives:

| Compound Name | Structural Differences | Potential Impact |

|---|---|---|

| 1-(3-(4-Methylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea | Single methyl substitution | Altered chemical properties affecting activity |

| 1-(3-(Pyridin-2-yloxy)methyl)-3-(pyrimidin -5-yloxy)urea | Different heterocyclic groups | Distinct pharmacological profiles |

Case Studies

Several case studies illustrate the efficacy and potential applications of compounds related to this urea derivative:

- Anticancer Activity Study :

- Antimicrobial Evaluation :

- Kinase Profiling :

Wirkmechanismus

The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea would depend on its specific biological target. Generally, compounds with thiazole and pyrimidine rings can interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(3-(Pyrimidin-2-yl)propyl)-3-(thiazol-2-yl)urea: Lacks the dimethyl groups on the pyrimidine ring.

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(benzothiazol-2-yl)urea: Contains a benzothiazole ring instead of a thiazole ring.

Uniqueness

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea is unique due to the presence of both dimethylpyrimidine and thiazole rings, which may confer distinct biological activities and chemical properties compared to its analogs.

Biologische Aktivität

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea is a compound that falls within the category of thiourea derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound's structure can be broken down into two primary moieties: a thiazole ring and a pyrimidine derivative linked through a thiol group. This unique configuration is believed to contribute to its biological properties.

Antimicrobial Activity

Thiourea derivatives, including the compound , have shown promising antimicrobial properties. A study highlighted that thiourea compounds exhibit significant antibacterial and antifungal activities, which are attributed to their ability to disrupt cellular processes in microorganisms. For instance, certain derivatives have demonstrated effectiveness against Staphylococcus aureus and Candida albicans with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range .

Anticancer Properties

Research has indicated that similar thiourea compounds possess anticancer properties. For example, compounds with structural similarities have been evaluated for their antiproliferative effects on various cancer cell lines. One study found that specific thiourea derivatives exhibited IC50 values ranging from 10 to 20 µM against human leukemia cells, suggesting potential for further development as anticancer agents .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes linked to disease processes. Notably, some thiourea derivatives have shown inhibitory effects on protein kinases involved in cancer progression. For example, a related compound was reported to inhibit GSK-3β activity by over 50% at a concentration of 1 µM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiourea derivatives. Modifications at specific positions on the pyrimidine or thiazole rings can enhance potency and selectivity. For instance, the introduction of electron-donating or withdrawing groups has been shown to significantly affect the compound's interaction with biological targets .

Case Studies

- Antibacterial Efficacy : In a comparative study, several thiourea derivatives were synthesized and tested against E. coli and Bacillus subtilis. The compound demonstrated superior antibacterial activity compared to standard antibiotics, indicating its potential as an alternative therapeutic agent .

- Anticancer Screening : A series of synthesized thioureas were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that the compound exhibited significant growth inhibition in breast cancer cells with an IC50 value of approximately 15 µM, highlighting its potential as an anticancer drug candidate .

Eigenschaften

IUPAC Name |

1-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS2/c1-9-8-10(2)17-13(16-9)20-6-3-4-14-11(19)18-12-15-5-7-21-12/h5,7-8H,3-4,6H2,1-2H3,(H2,14,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJRMNLSHSPXCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCCCNC(=O)NC2=NC=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.